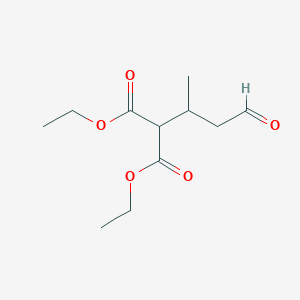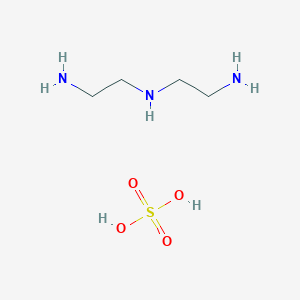
N'-(2-aminoethyl)ethane-1,2-diamine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-aminoethyl)ethane-1,2-diamine;sulfuric acid is a chemical compound that consists of N’-(2-aminoethyl)ethane-1,2-diamine and sulfuric acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless liquid with a strong amine odor and is highly soluble in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-(2-aminoethyl)ethane-1,2-diamine can be synthesized through the reaction of ethylenediamine with ethylene oxide under controlled conditions. The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, N’-(2-aminoethyl)ethane-1,2-diamine is produced by reacting ethylenediamine with ethylene oxide in large reactors. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. Sulfuric acid is added to the purified N’-(2-aminoethyl)ethane-1,2-diamine to form the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous solutions at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in alcoholic solvents at low temperatures.
Substitution: Halogens or other electrophiles; reactions are conducted in organic solvents under reflux conditions.
Major Products Formed
Oxidation: Produces corresponding amine oxides.
Reduction: Yields primary or secondary amines.
Substitution: Forms substituted amines or other derivatives.
Applications De Recherche Scientifique
N’-(2-aminoethyl)ethane-1,2-diamine;sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylenetriamine: Similar structure but lacks the sulfuric acid component.
Triethylenetetramine: Contains an additional ethylene group compared to N’-(2-aminoethyl)ethane-1,2-diamine.
Ethylenediamine: A simpler compound with only two amine groups.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;sulfuric acid is unique due to the presence of both the amine groups and the sulfuric acid component. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
25723-53-9 |
|---|---|
Formule moléculaire |
C4H15N3O4S |
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;sulfuric acid |
InChI |
InChI=1S/C4H13N3.H2O4S/c5-1-3-7-4-2-6;1-5(2,3)4/h7H,1-6H2;(H2,1,2,3,4) |
Clé InChI |
VZQUTURNYWFAKR-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCN)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


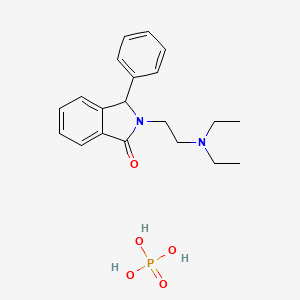

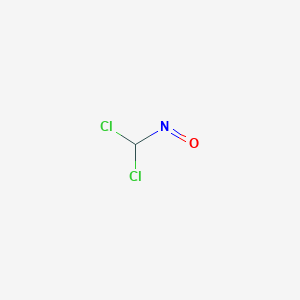
![2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide](/img/structure/B14694078.png)
![1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone](/img/structure/B14694079.png)
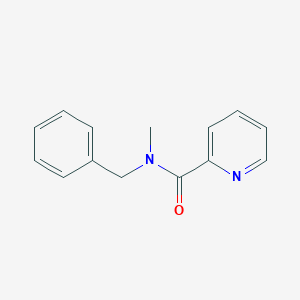
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)
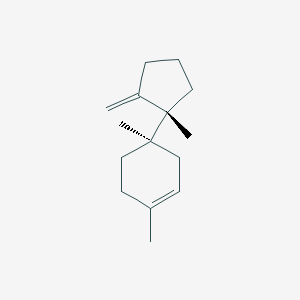
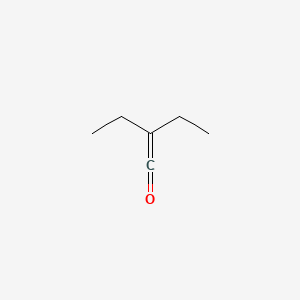
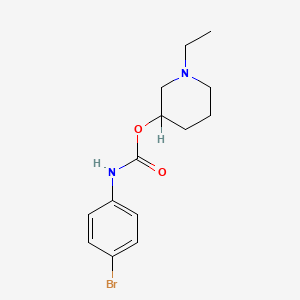
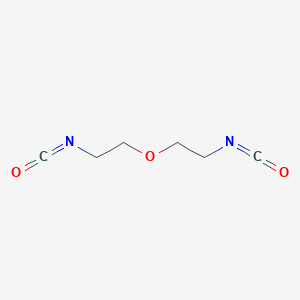
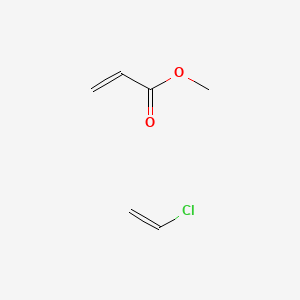
![ethyl N-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yl)carbamate](/img/structure/B14694128.png)
